molecular formula C18H22N6O2S B2640850 2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1170450-82-4

2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2640850
CAS No.: 1170450-82-4
M. Wt: 386.47
InChI Key: RNKWRJJGOPNQLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Physical and Chemical Properties Analysis

1,2-Dimethylimidazole is a solid with a melting point of 37-39 °C (lit.) and a boiling point of 204 °C (lit.) . It has a density of 1.084 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound has been part of various chemical syntheses, primarily focusing on the development of novel chemical structures with potential biological activities. Research by Hassan et al. (2009) involved the preparation of 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide and its conversion into several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These compounds were screened against bacteria and fungi, showing promising results in some derivatives (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).

Antimicrobial and Anticancer Properties

Research has delved into the antimicrobial and anticancer properties of these compounds. The synthesis of various derivatives of the compound led to the exploration of their cytotoxic activities against cancer cell lines. Tomorowicz et al. (2020) synthesized a series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, which showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Photosensitizing Agents for Cancer Treatment

Pişkin et al. (2020) investigated the application of benzenesulfonamide derivatives as photosensitizers for photodynamic therapy, a treatment for cancer. The study highlighted the good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of these compounds, indicating their potential use in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Studies

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, exploring their effects on enzyme activities. The compounds displayed inhibitory actions on enzymes such as cholesterol esterase, tyrosinase, and α-amylase, and molecular docking studies were performed to understand the binding interactions between the inhibitors and enzymes (Alyar et al., 2019).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The broad range of chemical and biological properties of imidazole has led to its use in the development of new drugs . Therefore, the future directions in this field could involve the synthesis of new imidazole derivatives with potential therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-13-4-5-14(2)16(10-13)27(25,26)23-7-6-20-17-11-18(22-12-21-17)24-9-8-19-15(24)3/h4-5,8-12,23H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKWRJJGOPNQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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